molecular formula C11H13N3 B1600193 (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine CAS No. 335246-81-6

(R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B1600193
CAS No.: 335246-81-6
M. Wt: 187.24 g/mol
InChI Key: XQFMQMXJXWTGON-MRVPVSSYSA-N
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Description

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is a chiral compound with a phenyl group attached to an imidazole ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination, where the imidazole derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles such as halides or amines replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Imidazole derivatives with oxidized functional groups.

    Reduction: Reduced imidazole compounds.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(4-Phenyl-1H-imidazol-2-yl)ethanol: A related compound with an ethanol moiety instead of ethanamine.

    4-Phenyl-1H-imidazole: A simpler compound lacking the ethanamine moiety.

Uniqueness

®-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine is unique due to its chiral nature and the presence of both a phenyl group and an imidazole ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9/h2-8H,12H2,1H3,(H,13,14)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFMQMXJXWTGON-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C(N1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432178
Record name (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335246-81-6
Record name (R)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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